

# A Comparative Guide to MYC Inhibition: Mycro3 vs. Omomyc

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## Compound of Interest

Compound Name: Mycro3

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For researchers, scientists, and drug development professionals, the transcription factor MYC represents a high-value but challenging therapeutic target in oncology. This guide provides an objective comparison of two prominent MYC inhibitors, the small molecule **Mycro3** and the miniprotein Omomyc (in its clinical form, OMO-103), based on available preclinical and clinical data.

While no head-to-head studies have been published, this guide synthesizes data from independent research to offer a comprehensive overview of their respective mechanisms of action, efficacy, and developmental status.

## At a Glance: Mycro3 vs. Omomyc

Feature	Mycro3	Omomyc (OMO-103)
Modality	Small Molecule	Miniprotein (Biologic)
Mechanism of Action	Inhibits MYC-MAX dimerization and DNA binding.	Acts as a dominant-negative, sequestering MYC and competing for E-box binding.
Development Stage	Preclinical	Phase I Clinical Trial Completed
Administration	Oral (in preclinical models)	Intravenous (in clinical trial)

## Mechanism of Action: Two Distinct Approaches to Targeting MYC

**Mycro3** and Omomyc employ fundamentally different strategies to disrupt MYC's oncogenic activity.

### **Mycro3**: A Small Molecule Disruptor of the MYC-MAX Dimer

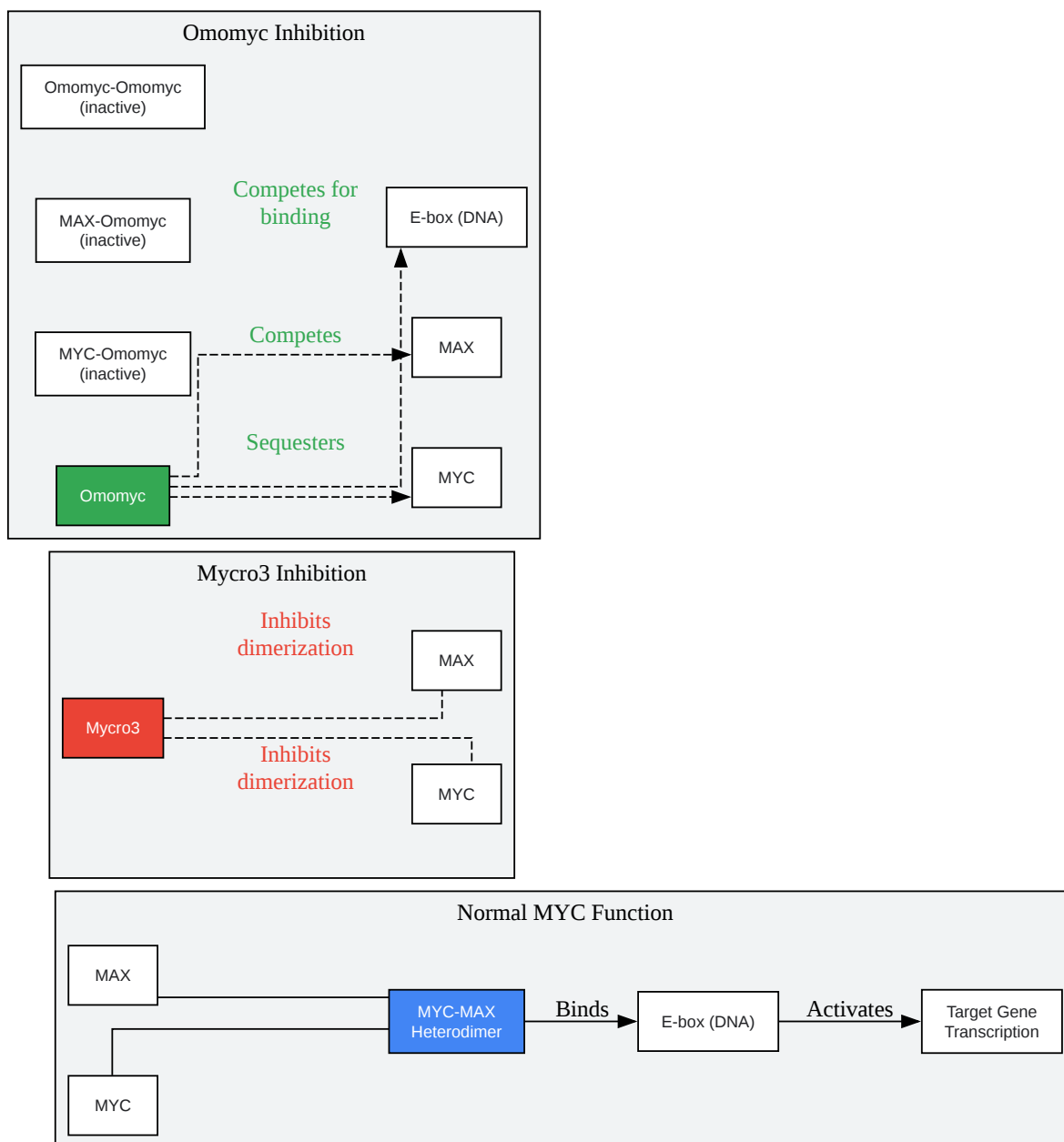
**Mycro3** is a small molecule designed to physically interfere with the critical protein-protein interaction between MYC and its obligate partner, MAX. By preventing this dimerization, **Mycro3** effectively blocks the formation of the functional MYC-MAX heterodimer required for binding to E-box sequences in the DNA and subsequent transcriptional activation of MYC target genes.[1][2] **Mycro3** has also been shown to inhibit the dimerization of MAX itself.[3]

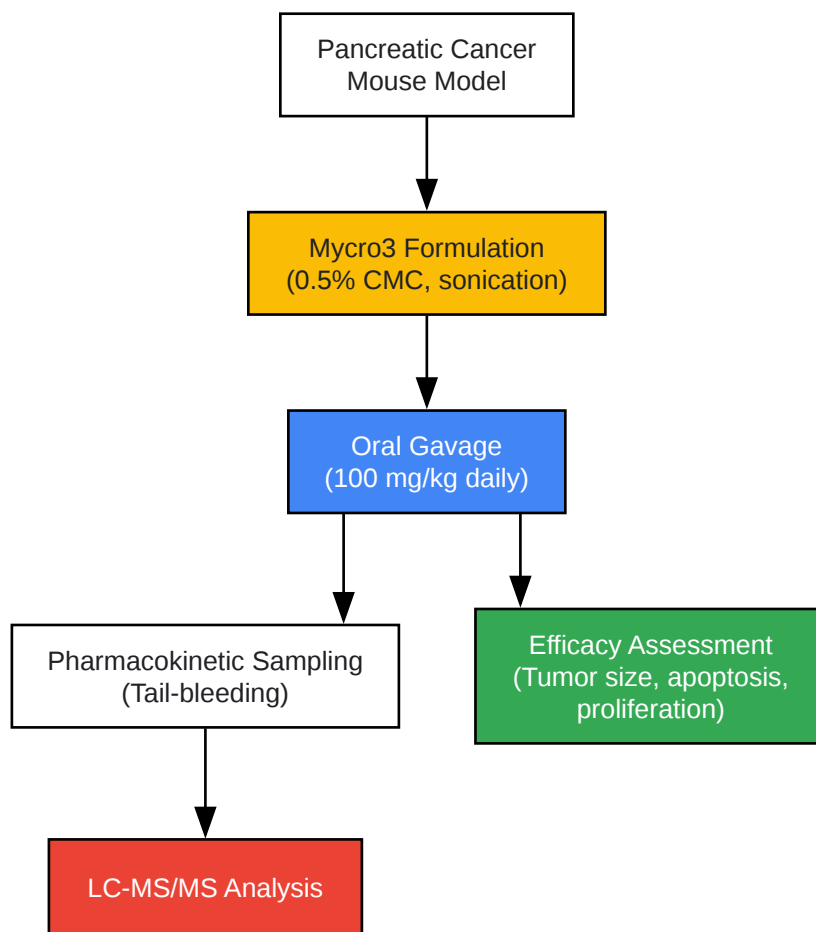
### Omomyc: A Dominant-Negative Miniprotein

Omomyc is a dominant-negative version of the MYC bHLH-zip domain. It functions through a multi-pronged approach:

- Heterodimerization with MYC: Omomyc binds to MYC, sequestering it and preventing it from interacting with MAX.
- Competition for MAX: Omomyc can also bind to MAX, forming non-functional heterodimers.
- E-box Occupancy: Omomyc can form homodimers that bind to E-box sequences on DNA, directly competing with any remaining functional MYC-MAX heterodimers.[4][5]

A key feature of Omomyc's mechanism is its ability to not only inhibit MYC's transcriptional activation but also to preserve or even enhance its transrepressive functions, which are linked to apoptosis.[6][7] This dual action may contribute to its potent anti-tumor effects.





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